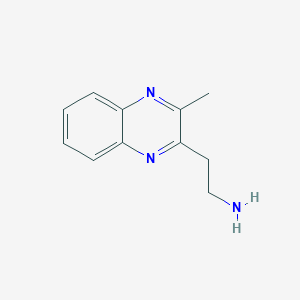

2-(3-Methylquinoxalin-2-yl)ethanamine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H13N3 |

|---|---|

Molekulargewicht |

187.24 g/mol |

IUPAC-Name |

2-(3-methylquinoxalin-2-yl)ethanamine |

InChI |

InChI=1S/C11H13N3/c1-8-9(6-7-12)14-11-5-3-2-4-10(11)13-8/h2-5H,6-7,12H2,1H3 |

InChI-Schlüssel |

HRHSXXFJOYNILC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=CC=CC=C2N=C1CCN |

Herkunft des Produkts |

United States |

Introduction: The Significance of the Quinoxaline Scaffold

An In-depth Technical Guide to the Synthesis of 2-(3-Methylquinoxalin-2-yl)ethanamine

Abstract: This guide provides a comprehensive, technically detailed pathway for the synthesis of 2-(3-Methylquinoxalin-2-yl)ethanamine, a valuable heterocyclic amine for research and development in medicinal chemistry. The narrative emphasizes the strategic rationale behind the chosen synthetic route, detailing each experimental stage from the construction of the quinoxaline core to its final functionalization. Protocols are presented with an emphasis on reproducibility and safety, supported by authoritative references to ensure scientific integrity. This document is intended for researchers, chemists, and professionals in drug development seeking a robust and well-validated methodology.

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are foundational scaffolds in medicinal chemistry and materials science.[1] Their derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] This biological significance has driven extensive research into developing diverse and efficient synthetic routes to access functionalized quinoxaline derivatives.[4][5] The target molecule, 2-(3-Methylquinoxalin-2-yl)ethanamine, incorporates a key pharmacophoric element—a primary aminoethyl side chain—making it a highly valuable building block for library synthesis and lead optimization in drug discovery programs.

This guide outlines a logical and efficient multi-step synthesis, beginning with the construction of the core 3-methylquinoxalin-2(1H)-one ring system, followed by strategic functionalization to introduce the ethylamine moiety.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to 2-(3-Methylquinoxalin-2-yl)ethanamine suggests a pathway involving the reduction of a nitrile precursor. This nitrile, 2-(3-Methylquinoxalin-2-yl)acetonitrile, can be formed via nucleophilic substitution on a halogenated quinoxaline. This leads back to a foundational quinoxaline core, which is readily synthesized from commercially available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous as it builds complexity on a stable, easily prepared heterocyclic core, allowing for purification and characterization at each key stage.

Part 1: Synthesis of the Quinoxaline Core: 3-Methylquinoxalin-2(1H)-one

The foundational step is the classic cyclocondensation reaction to form the quinoxaline ring system. The most direct method involves reacting an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent.[3] For this synthesis, the reaction between benzene-1,2-diamine (o-phenylenediamine) and ethyl 2-oxopropanoate (ethyl pyruvate) provides the desired 3-methylquinoxalin-2(1H)-one core in a single, efficient step.[6]

Experimental Protocol: Synthesis of 3-Methylquinoxalin-2(1H)-one

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine (10.8 g, 0.1 mol) and ethyl 2-oxopropanoate (11.6 g, 0.1 mol).

-

Solvent Addition: Add 100 mL of n-butanol to the flask. The choice of a higher-boiling alcohol facilitates the removal of water formed during the condensation.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl acetate:n-Hexane (1:1). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature. A solid precipitate should form.

-

Pour the mixture into 200 mL of crushed ice with continuous stirring.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

-

Purification: The crude product can be purified by recrystallization from ethanol to yield 3-methylquinoxalin-2(1H)-one as a crystalline solid.[7]

Part 2: Chlorination to the Key Intermediate: 2-Chloro-3-methylquinoxaline

To facilitate the introduction of the side chain, the keto-enol tautomer of the quinoxalinone is converted to a highly reactive chloro-derivative. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both a chlorinating and dehydrating agent.[6]

Experimental Protocol: Synthesis of 2-Chloro-3-methylquinoxaline

Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a reflux condenser (fitted with a calcium chloride guard tube), place the dried 3-methylquinoxalin-2(1H)-one (8.0 g, 0.05 mol).

-

Reagent Addition: Carefully add phosphorus oxychloride (25 mL) to the flask.

-

Reaction: Gently heat the mixture to reflux for 2 hours. The solid will gradually dissolve.

-

Work-up and Isolation:

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto 250 g of crushed ice in a large beaker, with vigorous stirring. This step is highly exothermic and should be done cautiously in a fume hood.

-

A solid precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Collect the solid by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and air dry.

-

-

Purification: Recrystallize the crude product from ethanol to obtain pure 2-chloro-3-methylquinoxaline.

Part 3: C-C Bond Formation: Synthesis of 2-(3-Methylquinoxalin-2-yl)acetonitrile

This step involves a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nitrogen atoms of the quinoxaline ring activate the chloro-substituent at the C2 position, making it susceptible to displacement by a suitable nucleophile. The cyanide ion (from NaCN or KCN) is an excellent carbon nucleophile for this purpose, leading to the formation of the key nitrile intermediate.[8]

Experimental Protocol: Synthesis of 2-(3-Methylquinoxalin-2-yl)acetonitrile

Safety Note: Cyanide salts are extremely toxic. Handle with extreme care in a fume hood. All glassware should be decontaminated with a bleach solution after use.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-chloro-3-methylquinoxaline (7.14 g, 0.04 mol) in 100 mL of dimethylformamide (DMF).

-

Reagent Addition: Add sodium cyanide (2.94 g, 0.06 mol) to the solution.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture and pour it into 500 mL of ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid, 2-(3-Methylquinoxalin-2-yl)acetonitrile, can be purified by column chromatography on silica gel or by recrystallization.

Part 4: Final Reduction to 2-(3-Methylquinoxalin-2-yl)ethanamine

The final step is the reduction of the nitrile functional group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful and highly effective reducing agent for this transformation.

Experimental Protocol: Synthesis of 2-(3-Methylquinoxalin-2-yl)ethanamine

Safety Note: LiAlH₄ is a water-reactive and flammable solid. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

-

Reaction Setup: In a dry 500 mL three-necked flask fitted with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (2.28 g, 0.06 mol) in 150 mL of anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Dissolve 2-(3-Methylquinoxalin-2-yl)acetonitrile (5.5 g, 0.03 mol) in 50 mL of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Work-up (Fieser method):

-

Cool the reaction mixture to 0 °C.

-

Quench the reaction by the slow, sequential dropwise addition of:

-

2.3 mL of water

-

2.3 mL of 15% aqueous NaOH

-

6.9 mL of water

-

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

-

Isolation:

-

Filter the mixture through a pad of Celite and wash the solid residue thoroughly with THF.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 2-(3-Methylquinoxalin-2-yl)ethanamine.

-

-

Purification: The product can be purified by vacuum distillation or by conversion to its hydrochloride salt by treating a solution of the amine in ether with ethereal HCl, followed by recrystallization.

Workflow and Data Summary

The overall synthetic process follows a standard laboratory workflow for multi-step synthesis.

Caption: General workflow for each synthetic step.

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Approx. Time | Typical Yield |

| 1 | Cyclocondensation | o-phenylenediamine, Ethyl 2-oxopropanoate | n-Butanol | 4-6 h | 75-85% |

| 2 | Chlorination | 3-Methylquinoxalin-2(1H)-one, POCl₃ | Neat | 2 h | 80-90% |

| 3 | Cyanation | 2-Chloro-3-methylquinoxaline, NaCN | DMF | 4-6 h | 70-80% |

| 4 | Reduction | 2-(3-Methylquinoxalin-2-yl)acetonitrile, LiAlH₄ | THF | 4 h | 65-75% |

Table 2: Physicochemical Data of Key Compounds

| Compound | Molecular Formula | MW ( g/mol ) | CAS No. | Physical State |

| 3-Methylquinoxalin-2(1H)-one | C₉H₈N₂O | 160.17 | 14110-38-4 | Crystalline Solid |

| 2-Chloro-3-methylquinoxaline | C₉H₇ClN₂ | 178.62 | 14133-91-2 | Solid |

| 2-(3-Methylquinoxalin-2-yl)acetonitrile | C₁₁H₉N₃ | 183.21 | 91093-26-4 | Solid |

| 2-(3-Methylquinoxalin-2-yl)ethanamine | C₁₁H₁₃N₃ | 187.24 | N/A | Oil / Solid |

Conclusion

The synthesis of 2-(3-Methylquinoxalin-2-yl)ethanamine can be reliably achieved through a four-step sequence starting from o-phenylenediamine. This pathway leverages classic and robust organic reactions, including cyclocondensation, chlorination, nucleophilic substitution, and nitrile reduction. Each step is high-yielding and allows for the isolation and purification of stable intermediates, ensuring the final product's high purity. This guide provides the necessary detail for experienced researchers to replicate this synthesis, contributing a valuable molecular entity for further exploration in pharmaceutical and chemical research.

References

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link][2][4]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. PubMed. [Link][2]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. ResearchGate. [Link][5]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IntechOpen. [Link][9]

-

SYNTHESIS AND BIOLOGICAL EVALUTION OF NEWER DERIVATIVES OF QUINOXALINES. Sri K.V. College of Pharmacy. [Link][6]

-

SYNTHESIS AND BIOLOGICAL EVALUTION OF NEWER DERIVATIVES OF QUINOXALINES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

2-(2-(3-methylquinoxalin-2-yl)hydrazono)-1H-indene-1,3(2H)-dione. Organic Chemistry: Current Research. [Link][7]

-

2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide. PMC. [Link][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. srikvcpharmacy.com [srikvcpharmacy.com]

- 7. longdom.org [longdom.org]

- 8. chemscene.com [chemscene.com]

- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 10. 2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Engineering 2-(3-Methylquinoxalin-2-yl)ethanamine Architectures: A Technical Guide to Scaffold Optimization and Polypharmacology

Executive Summary

Nitrogen-containing heterocycles are foundational to modern medicinal chemistry, with the quinoxaline core—a fusion of benzene and pyrazine rings—serving as a highly privileged scaffold[1]. The specific functionalization of this core to yield 2-(3-methylquinoxalin-2-yl)ethanamine and its derivatives has unlocked a diverse array of polypharmacological applications. By fine-tuning the steric and electronic properties of the 3-methyl group and the flexible ethanamine linker, researchers have successfully deployed these analogs across oncology, infectious disease, and tissue regeneration. This whitepaper provides an in-depth technical analysis of the structural rationale, mechanistic pathways, and self-validating experimental protocols required to develop and evaluate these potent derivatives.

Structural Rationale: The Quinoxaline-Ethanamine Pharmacophore

The transition from a basic quinoxaline ring to a 2-(3-methylquinoxalin-2-yl)ethanamine derivative is driven by precise structure-activity relationship (SAR) principles:

-

The Quinoxaline Core: Provides a rigid, planar, and electron-deficient aromatic system. This geometry is ideal for establishing π−π stacking interactions with aromatic amino acids (e.g., Phenylalanine, Tyrosine) within target binding pockets[1].

-

The 3-Methyl Substituent: Acts as a critical "steric bumper." By introducing bulk adjacent to the C2-position, the methyl group restricts the free rotation of the ethanamine linker. This conformational locking reduces the entropic penalty upon target binding, significantly increasing binding affinity.

-

The Ethanamine Linker: The two-carbon aliphatic chain serves as a flexible vector. It projects the terminal primary or secondary amine into solvent-exposed regions or deep into binding clefts, where it becomes protonated at physiological pH to form vital salt bridges with acidic residues (Aspartate/Glutamate).

Therapeutic Vectors and Mechanistic Pathways

Antimycobacterial Activity (InhA Inhibition)

Quinoxaline derivatives have shown profound efficacy against Mycobacterium tuberculosis[1]. The ethanamine-linked derivatives are particularly adept at targeting InhA (enoyl-acyl carrier protein reductase), a classic anti-TB target[1]. Molecular docking studies confirm that the ethanamine nitrogen acts as a crucial hydrogen bond donor, while the quinoxaline core engages in π−π interactions with the NAD+ cofactor[1]. Notably, derivatives featuring pyrrolo-quinoxaline modifications combined with dimethoxyphenyl-ethanamine linkers have demonstrated superior oral bioavailability and potent enzyme inhibition[1].

Oncology: Targeted Protein Degradation and Kinase Modulation

In the oncology space, the 3-methylquinoxalin-2-yl moiety has been engineered into sophisticated heterobifunctional molecules, including molecular glues[2]. By linking this scaffold (often via a pyrazole intermediate) to a cereblon-binding domain (such as a piperidine-2,6-dione derivative), researchers have developed potent GSPT1 degraders like GS-134[2]. Furthermore, substituted quinoxalines are heavily investigated as inhibitors of PFKFB3 and PFKFB4 , which are critical glycolytic enzymes overexpressed in gliomas and hepatic cancers, effectively starving tumors of their metabolic energy[3].

Sensory Tissue Regeneration (Wnt/β-catenin Activation)

A groundbreaking application of 2-(ethylamine)-quinoxaline analogs lies in their ability to regenerate sensory auditory hair cells—a process previously thought impossible in adult mammals[4]. These derivatives stimulate the proliferation of auditory supporting cells by engaging canonical pro-growth pathways[4].

Fig 1: Quinoxaline-induced Wnt/β-catenin and NF-κB signaling pathways in tissue regeneration.

Quantitative Pharmacological Profiling

To synthesize the vast array of data surrounding this scaffold, the following table summarizes the comparative pharmacological metrics of key quinoxaline-ethanamine analogs across different therapeutic domains:

| Compound Class | Key Substitution | Primary Target / Pathway | Representative Activity | Bioavailability / PK Note |

| Quinoxaline-Ethanamine | Unsubstituted (e.g., Qx-292) | Wnt/β-catenin (Hair Cells) | Proliferation EC50 ~ 5-10 µM | Engages MAP3K1-IKK-NF-κB without inducing apoptosis[4] |

| Pyrrolo-Quinoxaline | 7-Chloro, 2-Fluorophenyl | InhA (M. tuberculosis) | MIC ~ 3.1 - 12.5 µg/mL | Identified as offering the best oral bioavailability in its series[1] |

| Quinoxaline-Pyrazole | 3-Methyl, Cereblon-linked | GSPT1 (Targeted Degradation) | DC50 < 1 nM (GS-134) | Acts as a highly efficient molecular glue[2] |

| Substituted Quinoxaline | Variable | PFKFB3 / PFKFB4 (Cancer) | IC50 < 1 µM | Selectively targets tumor glycolysis and hyperproliferation[3] |

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed with built-in causality and self-validation mechanisms. Below are the standard operating procedures for synthesizing and validating these derivatives.

Scaffold Synthesis & Validation Protocol

-

Condensation Reaction: React 1,2-phenylenediamine with 2-oxopentanedioic acid derivatives under conventional or microwave-assisted conditions[1].

-

Causality: The use of a dicarbonyl precursor ensures rapid, thermodynamically driven cyclization, establishing the rigid quinoxaline core with high regioselectivity.

-

-

Amination: Introduce the ethanamine side chain via nucleophilic substitution of a 2-chloroquinoxaline intermediate using substituted amines in the presence of potassium carbonate ( K2CO3 )[4].

-

Causality: Utilizing a weak base like K2CO3 neutralizes the HCl byproduct without triggering base-catalyzed degradation of the heterocyclic core, thereby maximizing the yield of the ethanamine derivative[4].

-

-

Validation Checkpoint (Self-Validating Step): Conduct LC-MS and 1H-NMR analysis.

-

Causality: Unreacted diamine precursors are notorious for acting as redox-active false positives in downstream colorimetric cell viability assays (e.g., MTT/MTS). A strict purity threshold of >95% is mandatory before proceeding to biological evaluation.

-

In Vitro Target Engagement (Surface Plasmon Resonance - SPR)

-

Immobilization: Immobilize the purified target protein (e.g., InhA or PFKFB3) onto a CM5 sensor chip via standard amine coupling.

-

Analyte Injection: Inject the 2-(3-methylquinoxalin-2-yl)ethanamine derivative across a concentration gradient (e.g., 0.1 µM to 10 µM).

-

Kinetic Analysis: Measure Kon and Koff rates.

-

Causality: End-point enzymatic assays often misinterpret compounds with fast-on/fast-off kinetics as weak binders. SPR provides real-time kinetic data, proving that the flexible ethanamine linker allows for rapid target engagement, which is critical for establishing true structure-kinetic relationships.

-

Fig 2: Self-validating experimental workflow for quinoxaline derivative screening.

References

-

Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis Source: PMC - NIH URL:[Link]

-

Design and Synthesis of New Quinoxaline Analogs to Regenerate Sensory Auditory Hair Cells Source: MDPI URL:[Link]

- WO2022073469A1 - Compounds and methods of treating cancers (GSPT1 Degraders)

- WO2016180537A1 - Substituted quinoxaline derivatives (PFKFB3/4 Inhibitors)

Sources

- 1. Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2022073469A1 - Compounds and methods of treating cancers - Google Patents [patents.google.com]

- 3. WO2016180537A1 - Substituted quinoxaline derivatives - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

Potential therapeutic targets of 2-(3-Methylquinoxalin-2-yl)ethanamine

An In-depth Technical Guide to the Identification and Validation of Therapeutic Targets for 2-(3-Methylquinoxalin-2-yl)ethanamine

Executive Summary

The quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific derivative, 2-(3-Methylquinoxalin-2-yl)ethanamine, a novel chemical entity with undetermined therapeutic targets. From the perspective of a Senior Application Scientist, this document outlines a comprehensive, multi-pronged strategy for the de novo identification and subsequent validation of its potential molecular targets. We will eschew a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors a real-world drug discovery workflow. This guide is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed, actionable protocols for elucidating the mechanism of action of this promising compound.

Introduction: The Quinoxaline Scaffold as a Source of Therapeutic Innovation

Quinoxaline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazine ring, is a cornerstone of modern medicinal chemistry. Its rigid, planar structure and ability to participate in π-π stacking and hydrogen bonding interactions allow it to bind with high affinity to a diverse range of biological targets. Notable examples of quinoxaline-containing drugs include Varenicline, a partial agonist of nicotinic acetylcholine receptors used for smoking cessation, and Carbadox, an antibacterial agent. The broad therapeutic potential of this scaffold mandates a thorough investigation of novel derivatives like 2-(3-Methylquinoxalin-2-yl)ethanamine.

The structure of 2-(3-Methylquinoxalin-2-yl)ethanamine, featuring a methyl group and an ethylamine side chain, provides initial clues to its potential biological roles. The ethylamine moiety is a common pharmacophore in ligands for monoamine transporters and G-protein coupled receptors (GPCRs), suggesting a potential neurological or endocrine mode of action. However, without empirical data, this remains a hypothesis. The following sections outline a systematic approach to move from structural hypothesis to validated therapeutic target.

A Multi-Tiered Strategy for Target Identification

A robust target identification campaign begins with a broad, unbiased screen to generate a list of potential interacting proteins, which is then progressively refined through rigorous validation assays. Our strategy integrates computational, biochemical, and cell-based approaches to build a compelling case for a specific mechanism of action.

Tier 1: In Silico and High-Throughput Screening

The initial phase focuses on generating a tractable list of candidate targets using computational methods and broad biochemical screens. This approach is cost-effective and rapidly narrows the field of potential protein partners.

2.1.1. Reverse Docking and Pharmacophore Analysis

Before initiating wet-lab experiments, we can leverage the compound's structure to computationally screen it against libraries of known protein binding sites.

-

Rationale: Reverse docking computationally "fits" our compound into the binding pockets of thousands of crystal structures in databases like the Protein Data Bank (PDB). This can identify proteins with high predicted binding affinity, providing a first-pass list of potential targets. Pharmacophore modeling identifies the spatial arrangement of key chemical features responsible for biological activity and uses this model to search for proteins that recognize this arrangement.

-

Protocol: Reverse Docking Workflow

-

Generate a high-quality 3D conformer of 2-(3-Methylquinoxalin-2-yl)ethanamine using computational chemistry software (e.g., ChemDraw, Avogadro).

-

Select a comprehensive library of protein structures (e.g., PDB, sc-PDB).

-

Utilize a validated docking program (e.g., AutoDock, Glide, GOLD) to systematically dock the compound against each protein in the library.

-

Rank the results based on docking score, which estimates the binding free energy.

-

Filter the top-scoring hits based on biological plausibility and druggability criteria.

-

2.1.2. Broad Kinase Panel Screening

Given that a significant portion of the human proteome consists of kinases and they are highly druggable targets, a broad kinase panel screen is a logical starting point.

-

Rationale: Commercially available kinase panels (e.g., from companies like Reaction Biology or Eurofins) offer a rapid method to screen our compound against hundreds of purified human kinases at a fixed concentration (typically 1-10 µM). The output is a quantitative measure of kinase inhibition.

-

Data Interpretation: The results are typically presented as percent inhibition relative to a control. Hits are defined as kinases inhibited above a certain threshold (e.g., >50% inhibition).

| Target Kinase | % Inhibition @ 10 µM | Z-Score | Initial Hit? (Y/N) |

| Kinase A | 8.2% | 0.3 | N |

| Kinase B | 92.5% | 3.8 | Y |

| Kinase C | 45.1% | 1.9 | N |

| Kinase D | 88.9% | 3.5 | Y |

Table 1: Representative data from a primary kinase panel screen.

Tier 2: Affinity-Based Target Identification

The next phase uses the compound itself as a "bait" to physically isolate its binding partners from a complex biological sample, such as a cell lysate.

-

Rationale: This unbiased approach can identify novel or unexpected targets that might be missed by hypothesis-driven methods. The core principle involves immobilizing a derivative of our compound on a solid support (e.g., agarose beads) and using it to "pull down" interacting proteins.

-

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Target Validation: From Hit to Confirmed Target

Once a list of high-confidence candidate targets is generated, a rigorous validation process is essential to confirm a direct and functionally relevant interaction. We will use a hypothetical hit from our kinase screen, "Kinase B," as an example.

Biochemical Validation: Confirming Direct Interaction

The first step is to confirm that the compound directly binds to the purified target protein and modulates its activity.

-

Protocol: IC50 Determination via In Vitro Kinase Assay

-

Objective: To determine the concentration of the compound required to inhibit 50% of the kinase activity (IC50).

-

Materials: Purified recombinant Kinase B, its specific substrate peptide, ATP (often radiolabeled ³²P-ATP or ³³P-ATP), and a serial dilution of 2-(3-Methylquinoxalin-2-yl)ethanamine.

-

Procedure: a. In a 96-well plate, add a fixed amount of Kinase B and its substrate to each well. b. Add the compound in a dose-response manner (e.g., 10 concentrations ranging from 1 nM to 100 µM). Include a DMSO-only control (0% inhibition) and a potent known inhibitor control (100% inhibition). c. Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 30 minutes) at 30°C. d. Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by capturing the substrate on a filter membrane and measuring incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Cellular Validation: Assessing Target Engagement and Pathway Modulation

Demonstrating that the compound can engage its target in a live cell and modulate its downstream signaling pathway is a critical validation step.

-

Rationale: A compound that is potent in a biochemical assay may fail in a cellular context due to poor permeability, efflux, or off-target effects. This phase of validation confirms the biological relevance of the biochemical findings.

-

Experimental Workflow: Cellular Target Engagement and Pathway Analysis

Caption: Workflow for Cellular Target Validation.

-

Protocol: Western Blot for Downstream Signaling

-

Objective: To determine if the compound inhibits the phosphorylation of a known downstream substrate of Kinase B in a cellular context.

-

Procedure: a. Culture a relevant cell line (e.g., one known to have active Kinase B signaling) in 6-well plates. b. Treat the cells with increasing concentrations of 2-(3-Methylquinoxalin-2-yl)ethanamine for a set time (e.g., 2 hours). c. Lyse the cells in a buffer containing protease and phosphatase inhibitors. d. Determine the protein concentration of each lysate using a BCA assay. e. Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane. f. Probe the membrane with a primary antibody specific for the phosphorylated form of Kinase B's substrate (p-Substrate). g. Subsequently, probe with an antibody for the total substrate and a loading control (e.g., GAPDH or β-actin). h. Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

-

Data Analysis: Quantify the band intensities using densitometry. Normalize the p-Substrate signal to the total Substrate signal to determine the extent of pathway inhibition.

-

Conclusion and Future Directions

This guide has outlined a systematic, evidence-based framework for identifying and validating the therapeutic targets of 2-(3-Methylquinoxalin-2-yl)ethanamine. By integrating in silico, biochemical, and cellular methodologies, this workflow is designed to de-risk the drug development process and build a robust, data-driven case for a specific mechanism of action. The successful validation of a target, such as the inhibition of "Kinase B" in our hypothetical example, would pave the way for lead optimization, in vivo efficacy studies in relevant disease models, and ultimately, the potential development of a novel therapeutic agent. The key to success lies in the rigorous application of these self-validating protocols and an unbiased interpretation of the resulting data.

References

-

Jaso, A., Zarranz, B., Aldana, I., & Monge, A. (2003). Synthesis of new 2-acetyl- and 2-benzoyl-3-substituted-quinoxaline 1,4-di-N-oxide derivatives as anti-Mycobacterium tuberculosis agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Saeed, A., Shaheen, F., & Abbas, N. (2019). Recent developments in the synthesis of quinoxaline and its derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

-

Gomtsyan, A. (2012). Amine-based motifs in modern medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]

-

Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

2-(3-Methylquinoxalin-2-yl)ethanamine: A Comprehensive Technical Guide on Synthesis, Pharmacology, and Drug Development

Executive Summary

The 2-(3-Methylquinoxalin-2-yl)ethanamine core represents a highly versatile and potent building block in modern medicinal chemistry. Structurally, it consists of a flat, heteroaromatic quinoxaline ring (a bioisostere of quinoline and naphthalene) fused with a flexible ethanamine side chain. This unique architecture provides a dual advantage: the quinoxaline moiety facilitates strong π−π stacking and hydrophobic interactions within target enzyme pockets, while the ethanamine linker acts as a crucial hydrogen bond donor/acceptor, enhancing both target specificity and oral bioavailability.

As a Senior Application Scientist, I have structured this guide to dissect the chemical synthesis, pharmacological mechanisms, and validated experimental workflows associated with this compound and its derivatives. Our focus spans its emerging roles in antimycobacterial therapies, oncology, and neuro-sensory regeneration.

Structural Significance and Chemical Synthesis

The Quinoxaline-Ethanamine Pharmacophore

The synthesis of quinoxaline derivatives has historically relied on the condensation of o-phenylenediamine with dicarbonyl compounds under harsh, highly acidic conditions[1]. However, to preserve the integrity of the ethanamine side chain and improve yield, modern synthetic routes have pivoted toward green chemistry. Utilizing PEG-400 as a solvent and phase-transfer catalyst eliminates the need for strong acids, reduces reaction times, and significantly improves the yield of nucleophilic substitution reactions[2].

Protocol 1: Catalyst-Free Green Synthesis Workflow

This protocol details the synthesis of the ethanamine derivative from a 2-chloro-3-methylquinoxaline precursor.

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 2-chloro-3-methylquinoxaline in 15 mL of PEG-400 at room temperature.

-

Nucleophilic Addition: Add 12 mmol of the corresponding ethanamine precursor dropwise over 10 minutes.

-

Causality/Rationale: Dropwise addition controls the local concentration of the nucleophile, preventing exothermic runaway and minimizing the formation of di-substituted byproducts. PEG-400 enhances the nucleophilic attack without requiring harsh acidic conditions[2].

-

-

Reaction Monitoring: Stir continuously for 45-60 minutes.

-

Extraction: Pour the mixture into crushed ice to precipitate the crude product. Extract with ethyl acetate (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Self-Validating System (QA/QC): The synthesis is only considered successful if orthogonal validation is met. First, TLC (Hexane:Ethyl Acetate 7:3) must show a single distinct spot indicating complete consumption of the starting material. Second, 1 H-NMR (DMSO- d6 ) must explicitly show the characteristic ethanamine multiplet at δ 2.90–3.10 ppm and the methyl singlet at δ 2.50 ppm. If LC-MS reveals a +34 Da shift from the expected mass, it indicates retained chlorine (incomplete substitution), and the batch must be discarded.

Caption: Green synthesis workflow of 2-(3-Methylquinoxalin-2-yl)ethanamine using PEG-400.

Pharmacological Applications and Mechanisms of Action

Antimycobacterial Efficacy via InhA Inhibition

The rise of multi-drug resistant Mycobacterium tuberculosis (MDR-TB) has driven the search for novel scaffolds. Quinoxaline-ethanamine derivatives have demonstrated profound efficacy by targeting InhA (enoyl-acyl carrier protein reductase), a critical enzyme in the mycobacterial type II fatty acid biosynthetic pathway[3]. The 3-methylquinoxalin-2-yl moiety mimics classic anti-TB drugs by forming critical hydrogen bonds with the Tyr158 residue and the NAD+ cofactor within the InhA active site, effectively halting mycolic acid synthesis and leading to bacterial cell death[4].

Protocol 2: Self-Validating InhA Enzymatic Inhibition Assay

To accurately quantify the antimycobacterial potential of synthesized derivatives, a rigorous enzymatic assay is required.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a reaction buffer containing 30 mM PIPES (pH 6.8), 150 mM NaCl, and 1 mM EDTA.

-

Enzyme Incubation: Incubate 10 nM purified recombinant M. tuberculosis InhA with 250 µM NADH and varying concentrations of the quinoxaline derivative (0.1 µM to 50 µM) for 15 minutes at 25°C.

-

Causality/Rationale: Pre-incubation allows for steady-state binding of the inhibitor to the enzyme-cofactor complex before substrate introduction, preventing competitive displacement artifacts and ensuring accurate IC50 calculations.

-

-

Reaction Initiation: Initiate the assay by adding 50 µM 2-trans-dodecenoyl-CoA (substrate).

-

Kinetic Measurement: Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm over 10 minutes using a microplate reader.

-

Self-Validating System (QA/QC): The assay plate must include a positive control well using 1 µM Isoniazid (a known InhA inhibitor) and a negative vehicle control (1% DMSO). The assay data is only considered valid if the Isoniazid control demonstrates >90% enzymatic inhibition. Failure to achieve this indicates enzyme degradation or cofactor oxidation, invalidating the run.

Oncology: VEGFR-2 Inhibition and Apoptosis

In cancer therapeutics, 3-methylquinoxaline derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1]. The flat heteroaromatic quinoxaline ring binds to the hinge region (specifically Cys917) via hydrogen bonding. Meanwhile, the ethanamine-derived spacer occupies the allosteric hydrophobic region between the ATP-binding domain and the DFG motif. This structural blockade halts tumor angiogenesis and induces apoptosis in aggressive cell lines such as HCT116 and HepG2[1].

Neurological and Sensory Hair Cell Regeneration

Beyond infectious diseases and oncology, alkylated quinoxaline analogs (such as 2-(ethylamine)-quinoxaline) have been identified as rare chemotypes capable of regenerating sensory auditory hair cells, presenting a novel preclinical avenue for treating sensorineural hearing loss[5]. Furthermore, specific modifications at the C2 and C3 positions yield compounds with significant anxiolytic properties, demonstrating high binding affinity to central nervous system receptors[6].

Caption: Dual mechanism of action for quinoxaline derivatives targeting InhA and VEGFR-2 pathways.

Quantitative Pharmacological Data

The following table summarizes the efficacy metrics of various 3-methylquinoxaline and ethanamine-linked derivatives across different therapeutic applications, demonstrating the broad-spectrum utility of this scaffold.

| Compound Class / Derivative | Primary Target | Therapeutic Application | Efficacy Metric ( IC50 / MIC) | Source |

| 3-Methylquinoxalin-2-yl Schiff Bases | InhA (M. tuberculosis) | Anti-Tuberculosis | MIC: 3.1 - 12.5 µg/mL | [3] |

| 3-Methylquinoxalin-2(1H)-one derivatives | VEGFR-2 | Oncology (HCT116, HepG2) | IC50 : 2.5 - 9.8 µM | [1] |

| 2-(Ethylamine)-quinoxaline | Cellular Regeneration | Sensory Hair Cell Loss | Preclinical optimization phase | [5] |

| C2, C3-Quinoxaline derivatives | CNS Receptors | Anxiolytic / Neurology | High binding affinity (In vivo) | [6] |

References

-

Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis Source: PMC - NIH URL:[Link]

-

Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies Source: PMC - NIH URL:[Link]

-

Design and Synthesis of New Quinoxaline Analogs to Regenerate Sensory Auditory Hair Cells Source: MDPI URL:[Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents Source: MDPI URL:[Link]

-

A green synthesis of quinoxaline derivatives & their biological actives Source: ResearchGate URL:[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents [mdpi.com]

Historical Genesis and the Hinsberg Condensation

Title: The Quinoxaline Scaffold: A Technical Whitepaper on its Discovery, Synthesis, and Pharmacological Evolution

Executive Summary Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring, stands as a privileged scaffold in modern medicinal chemistry[1]. As a Senior Application Scientist, I approach the development of quinoxaline derivatives not merely as an exercise in synthetic organic chemistry, but as the rational design of molecular tools capable of interrogating and modulating complex biological systems. This whitepaper elucidates the historical genesis of quinoxalines, the mechanistic causality behind their modern synthesis, and their profound impact on targeted drug discovery, particularly in oncology[2].

The journey of quinoxaline chemistry commenced in 1884 with the independent and near-simultaneous reports by German chemists Wilhelm Körner and Oscar Hinsberg[1]. They established the foundational reaction for creating the quinoxaline core: the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

Mechanistic Insight: The classical Hinsberg condensation relies on the nucleophilic attack of the primary amines of o-phenylenediamine onto the highly electrophilic carbonyl carbons of the 1,2-dicarbonyl. While historically performed under harsh acidic conditions and high temperatures, these parameters often led to the degradation of sensitive functional groups and the generation of unwanted side products[3].

Evolution of Synthetic Methodologies: A Green Chemistry Paradigm

Modern drug discovery demands synthetic workflows that are not only high-yielding but also environmentally benign and tolerant of diverse functional groups. The transition from classical methods to transition-metal-free, organocatalytic approaches represents a significant leap forward[3]. The use of catalysts like camphor sulfonic acid in aqueous media facilitates the necessary electrophilic activation without the environmental toll of traditional mineral acids[3].

Caption: Logical workflow of quinoxaline synthesis via Hinsberg condensation.

Protocol 1: Modern Green Synthesis of Quinoxaline Derivatives

Rationale: This protocol utilizes a transition-metal-free organocatalytic approach. The choice of an aqueous ethanol solvent system ensures the solubility of organic precursors while maintaining green chemistry principles. The mild acid catalyst specifically lowers the activation energy for the imine formation step without causing polymerization of the diamine.

-

Step 1: Reagent Preparation. In a clean, dry reaction vessel, dissolve 1.0 mmol of substituted o-phenylenediamine and 1.0 mmol of the corresponding 1,2-dicarbonyl compound in 5.0 mL of an ethanol/water mixture (1:1 v/v).

-

Step 2: Catalyst Addition. Add 20 mol% of camphor sulfonic acid (CSA) to the mixture. Causality: CSA acts as a mild proton donor, selectively activating the carbonyl oxygen to enhance the electrophilicity of the adjacent carbon, thereby accelerating the nucleophilic attack without degrading the substrate.

-

Step 3: Reaction Execution. Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

-

Step 4: Isolation. Upon completion, dilute the mixture with 10 mL of ice-cold distilled water. The highly hydrophobic quinoxaline derivative will precipitate as a solid.

-

Step 5: Purification & Validation. Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol. Validate the structural integrity using 1H and 13C NMR spectroscopy, ensuring the disappearance of primary amine signals and the appearance of characteristic aromatic quinoxaline protons.

Pharmacological Landscape: Kinase Inhibition in Oncology

Quinoxaline derivatives have emerged as a formidable class of chemotherapeutic agents[2]. Their planar, nitrogen-rich structure makes them excellent pharmacophores for interacting with the ATP-binding pockets of various enzymes, most notably Receptor Tyrosine Kinases (RTKs)[4]. By acting as ATP-competitive inhibitors against targets such as EGFR, c-Met, and EphA3, quinoxalines effectively disrupt the downstream signaling cascades (e.g., PI3K/AKT and MAPK/ERK pathways) that drive tumor proliferation and metastasis[4],[5].

Caption: Mechanism of quinoxaline-mediated kinase inhibition and apoptosis.

Quantitative Efficacy Data

The structural versatility of the quinoxaline scaffold allows for fine-tuning of its pharmacokinetic and pharmacodynamic properties. Table 1 summarizes the in vitro efficacy of several recently developed quinoxaline derivatives against various human cancer cell lines.

Table 1: Quantitative Anticancer Activity of Selected Quinoxaline Derivatives

| Compound Designation | Target Cancer Cell Line | Primary Mechanism of Action | IC50 (μM) | Reference |

| Compound 16 | CNE2 (Nasopharyngeal Carcinoma) | Kinase Inhibition | 11.9 | [4] |

| Compound 17 | MCF-7 (Breast Carcinoma) | Kinase Inhibition | 11.5 | [4] |

| Compound 22 | HepG2 (Hepatocellular Carcinoma) | Apoptosis Induction | 2.81 | [4] |

| Compound IV | PC-3 (Prostate Cancer) | Topoisomerase / Kinase Inhibition | 2.11 | [4] |

| Compound 8a | K562 (Myelogenous Leukemia) | EphA3 Tyrosine Kinase Inhibition | < 1.0 | [5] |

Experimental Validation: Self-Validating Kinase Assay

To rigorously evaluate the inhibitory potency of synthesized quinoxalines, a robust, self-validating biochemical assay is required.

Protocol 2: In Vitro Luminescent Kinase Inhibition Assay

Rationale: This protocol measures the depletion of ATP during the kinase reaction. By keeping the ATP concentration at or slightly below the apparent Michaelis constant (Km) for the specific kinase, the assay is sensitized to accurately detect ATP-competitive quinoxaline inhibitors.

-

Step 1: Assay Setup. Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 2 mM DTT. Causality: DTT maintains the reducing environment necessary to prevent the oxidation of critical cysteine residues within the kinase active site, preventing false-negative inhibition.

-

Step 2: Compound Titration. Serially dilute the quinoxaline derivative in DMSO. Transfer the compounds to a 384-well microplate, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

-

Step 3: Enzyme & Substrate Addition. Add the target kinase (e.g., purified EGFR or c-Met) and the specific peptide substrate to the wells. Initiate the reaction by adding ATP at its predetermined Km concentration.

-

Step 4: Incubation. Incubate the plate at room temperature for 60 minutes to allow for steady-state substrate phosphorylation.

-

Step 5: Detection. Add a luminescent ADP detection reagent (e.g., ADP-Glo™) to halt the kinase reaction and convert the generated ADP back to ATP, which is then measured via a luciferase/luciferin reaction. Read the luminescence on a microplate reader.

-

Step 6: System Self-Validation. Run a known reference inhibitor (e.g., Erlotinib) and vehicle-only controls on every plate. Calculate the Z'-factor using the formula: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|. The assay is only considered valid and the IC50 data reportable if the Z'-factor is ≥ 0.5, confirming a robust signal-to-noise ratio that distinguishes true pharmacological inhibition from assay drift.

Conclusion

From its serendipitous discovery in the late 19th century to its current status as a cornerstone of targeted therapeutics, the quinoxaline scaffold exemplifies the power of heterocyclic chemistry. By merging rational synthetic design with rigorous, self-validating biological assays, researchers can continue to exploit this privileged structure to uncover novel therapies for intractable diseases.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Characterization of 2-(3-Methylquinoxalin-2-yl)ethanamine

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling and characterization of 2-(3-Methylquinoxalin-2-yl)ethanamine. Designed for researchers, computational chemists, and drug development professionals, this document outlines a structured, multi-step computational workflow. We move beyond a simple recitation of steps to explain the critical reasoning and scientific causality behind each methodological choice. The guide covers ligand preparation, target identification, pharmacophore modeling, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section includes detailed, step-by-step protocols for widely-used, freely accessible software and web servers, ensuring the described workflows are both authoritative and reproducible. The overarching goal is to present a self-validating system for computational analysis that accelerates the early stages of drug discovery and provides a robust foundation for subsequent experimental validation.[1]

Introduction to 2-(3-Methylquinoxalin-2-yl)ethanamine and the Quinoxaline Scaffold

Chemical Identity:

-

IUPAC Name: 2-(3-methylquinoxalin-2-yl)ethan-1-amine

-

CAS Number: 1050884-05-3[2]

-

Molecular Formula: C₁₁H₁₃N₃[2]

-

Molecular Weight: 187.24 g/mol [2]

-

SMILES: NCCC1=NC2=CC=CC=C2N=C1C

The subject of our analysis, 2-(3-Methylquinoxalin-2-yl)ethanamine, is a derivative of the quinoxaline scaffold. The quinoxaline core, a fusion of benzene and pyrazine rings, is recognized in medicinal chemistry as a "privileged structure".[3] This designation stems from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[3][4][5] Quinoxaline derivatives have been extensively investigated and have shown significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][6] The diverse bioactivity of this scaffold makes any new derivative, such as the one under investigation, a compelling candidate for thorough computational characterization to unlock its therapeutic potential.

The In Silico Drug Discovery Cascade: A Methodological Overview

Modern drug discovery has been reshaped by computer-aided drug design (CADD), which integrates bioinformatics and molecular modeling to accelerate the identification and optimization of potential drug candidates.[1][7] This in silico approach significantly reduces the time, cost, and ethical concerns associated with traditional trial-and-error experimental methods.[1][8] Our workflow is designed as a logical cascade, where the output of each stage informs the input of the next, creating a robust and efficient evaluation pipeline.

Caption: The In Silico Drug Discovery Workflow.

Ligand Preparation: The Foundation of Accuracy

The principle of "garbage in, garbage out" is paramount in computational modeling. Proper preparation of the ligand is a critical first step to ensure that all subsequent calculations are based on a chemically and geometrically accurate representation of the molecule.

Protocol 3.1: 2D to 3D Conversion and Optimization

-

Obtain 2D Structure: Draw the structure of 2-(3-Methylquinoxalin-2-yl)ethanamine in a chemical drawing tool like ChemDraw and save it as a SMILES string (NCCC1=NC2=CC=CC=C2N=C1C).

-

Generate 3D Coordinates: Use a tool like Open Babel or the online server SwissADME to convert the 2D SMILES string into a 3D structure (SDF or MOL2 format).[9][10] This process generates a plausible 3D conformation.

-

Protonation at Physiological pH: It is crucial to assign the correct protonation state. The ethanamine side chain is basic and will be protonated at a physiological pH of ~7.4. Tools like MarvinSketch or PlayMolecule's ProteinPrepare can predict pKa and assign the correct protonation states.

-

Energy Minimization: The initial 3D structure is not necessarily at its lowest energy state. Perform an energy minimization using a force field like MMFF94 (Merck Molecular Force Field) or GAFF (General Amber Force Field) to relax the structure and remove steric clashes. This can be done within software like Avogadro, Chimera, or via command-line tools.[9]

Causality: An unoptimized structure with incorrect protonation can lead to inaccurate predictions of binding interactions. For instance, a neutral amine cannot form the ionic interactions that its protonated counterpart can, which could be critical for binding to a target protein.

Target Identification: Where Does the Molecule Act?

For a novel compound, identifying its potential biological targets is a primary objective. Ligand-based reverse screening methods leverage the principle that structurally similar molecules often share common protein targets.[11][12]

Protocol 4.1: Target Prediction using SwissTargetPrediction

-

Access the Server: Navigate to the SwissTargetPrediction web server, which is freely available.[13]

-

Input the Molecule: Paste the SMILES string of our molecule (NCCC1=NC2=CC=CC=C2N=C1C) into the query box.

-

Select Species: Choose "Homo sapiens" as the target organism.

-

Run Prediction: Initiate the prediction process. The server compares the query molecule's 2D and 3D similarity to a large database of known active ligands.[11][12]

-

Analyze Results: The output is a ranked list of potential protein targets based on a probability score. The results will likely highlight targets commonly associated with the quinoxaline scaffold, such as protein kinases, topoisomerases, or enzymes involved in inflammatory pathways.[3]

Data Presentation 4.1: Hypothetical Target Prediction Results

| Rank | Target Class | Specific Target Example | Probability | Rationale for Prioritization |

| 1 | Kinase | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 0.65 | Quinoxalines are well-known kinase inhibitors.[3] VEGFR2 is a key target in angiogenesis. |

| 2 | Oxidoreductase | Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) | 0.58 | A recently identified target for related scaffolds.[14] |

| 3 | Topoisomerase | DNA Topoisomerase II | 0.52 | Some quinoxaline derivatives are known to inhibit this enzyme, leading to anticancer effects.[3] |

| 4 | Cytochrome P450 | Cytochrome P450 1A2 (CYP1A2) | 0.45 | Potential for drug metabolism interactions; important for ADMET profiling. |

Note: This data is illustrative. Actual results may vary.

For this guide, we will select VEGFR2 as our primary target for subsequent docking and dynamics studies due to the strong precedent for quinoxalines as kinase inhibitors.[3]

Pharmacophore Modeling: Abstracting Key Binding Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features necessary for biological activity.[15][16] It provides an abstract template that can guide drug design.[15]

Protocol 5.1: Structure-Based Pharmacophore Generation

This protocol assumes we have a co-crystallized structure of our target (VEGFR2) with a known inhibitor. If not, a ligand-based approach using several known active molecules would be employed.[15][16]

-

Obtain Complex Structure: Download the PDB structure of VEGFR2 in complex with a known ligand (e.g., PDB ID: 4ASD).

-

Identify Interaction Features: Using a modeling suite like Schrödinger's Maestro, Discovery Studio, or the free web server Pharmit, analyze the interactions between the ligand and the receptor. Key features include:

-

Hydrogen Bond Donors/Acceptors

-

Aromatic Rings (for π-π stacking)

-

Hydrophobic Centroids

-

Positive/Negative Ionizable groups

-

-

Generate Hypothesis: The software generates a 3D hypothesis based on these interaction points. This model represents the ideal spatial arrangement of features required for binding to the VEGFR2 active site.

Caption: A hypothetical pharmacophore model for a VEGFR2 inhibitor.

Causality: This pharmacophore model serves as a powerful filter. When screening large compound libraries, only molecules that can match these features in the correct 3D orientation are considered potential hits, dramatically increasing the efficiency of virtual screening.[16]

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[17] It is a cornerstone of structure-based drug design.[18]

Protocol 6.1: Molecular Docking using AutoDock Vina

-

Prepare the Receptor (VEGFR2):

-

Prepare the Ligand:

-

Define the Binding Site (Grid Box):

-

Create Configuration File:

-

Create a conf.txt file specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.[22]

-

-

Run Vina Simulation:

-

Analyze Results:

-

The output file (ligand_out.pdbqt) will contain several predicted binding poses, ranked by their binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted binding.[17]

-

Visualize the top-scoring pose in PyMOL or Discovery Studio to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the receptor's amino acid residues.

-

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of binding, MD simulations offer a dynamic view.[24] They simulate the movement of atoms in the protein-ligand complex over time, providing crucial insights into the stability of the binding pose and the flexibility of the system.

Protocol 7.1: Conceptual Workflow for GROMACS MD Simulation

-

System Preparation:

-

Solvation and Ionization:

-

Minimization and Equilibration:

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes introduced during setup.

-

NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Position restraints are often applied to the protein backbone to allow the solvent to equilibrate around it.

-

NPT Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 bar) (NPT ensemble) to ensure proper density.

-

-

Production MD Run:

-

Run the simulation for a desired length of time (e.g., 100 nanoseconds) without restraints to observe the natural dynamics of the complex.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates that the system has reached equilibrium and the ligand remains stably bound.

-

Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and protein over the simulation trajectory.

-

Caption: Workflow for a Protein-Ligand MD Simulation using GROMACS.

ADMET Profiling: Predicting Drug-Likeness and Safety

A potent molecule is not necessarily a good drug. Early prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid costly late-stage failures.[1][29]

Protocol 8.1: ADMET Prediction using SwissADME

-

Access the Server: Navigate to the free SwissADME web server.[30]

-

Input the Molecule: Paste the SMILES string (NCCC1=NC2=CC=CC=C2N=C1C) into the query box and run the prediction.

-

Analyze the Output: The server provides a comprehensive report covering physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[30][31]

Data Presentation 8.1: Predicted ADMET Properties

| Property Class | Parameter | Predicted Value | Interpretation / Significance |

| Physicochemical | Molecular Weight | 187.24 g/mol | Well within the typical range for small molecule drugs (<500). |

| TPSA (Topological Polar Surface Area) | 64.9 Ų | Good value (<140 Ų) suggesting good cell permeability.[32] | |

| Lipophilicity | Log P (Consensus) | 1.85 | Optimal range (1-3) for balancing solubility and permeability. |

| Water Solubility | Log S (ESOL) | -2.5 | Moderately soluble. |

| Pharmacokinetics | GI Absorption | High | Likely to be well-absorbed from the gut.[32] |

| BBB Permeant | Yes | The molecule may cross the blood-brain barrier. | |

| CYP Inhibitor | Inhibitor of CYP1A2 | Potential for drug-drug interactions. | |

| Drug-Likeness | Lipinski's Rule | 0 Violations | Adheres to the rule of five, indicating good oral bioavailability potential.[32] |

| Medicinal Chemistry | PAINS Alert | 0 Alerts | No known problematic fragments that often lead to false positives in assays. |

Note: This data is illustrative and based on typical predictions for similar scaffolds.

Causality: The "Bioavailability Radar" provided by SwissADME gives a rapid visual assessment of drug-likeness.[30] An ideal oral drug should have properties falling within the pink hexagonal area, which our hypothetical results suggest for this molecule. The prediction that it may inhibit a CYP enzyme is a critical, self-validating piece of information, flagging a potential liability that must be investigated experimentally.[32]

Conclusion and Future Directions

This guide has detailed a comprehensive in silico workflow for the characterization of 2-(3-Methylquinoxalin-2-yl)ethanamine. Through this multi-step cascade, we have:

-

Prepared a chemically accurate 3D model of the ligand.

-

Identified plausible high-value biological targets, prioritizing VEGFR2 kinase.

-

Predicted a strong binding affinity and stable binding pose through molecular docking.

-

Established a protocol to verify the dynamic stability of the protein-ligand complex.

-

Profiled the molecule for drug-like properties, identifying excellent potential for oral bioavailability but flagging a possible CYP-mediated drug interaction.

The insights generated from this computational analysis provide a strong, data-driven foundation for advancing this compound. The logical next steps are clear:

-

In Vitro Validation: Perform kinase inhibition assays against the top-predicted targets (e.g., VEGFR2) to confirm biological activity.

-

Experimental ADMET: Conduct Caco-2 permeability assays and CYP inhibition assays to validate the pharmacokinetic predictions.

-

Lead Optimization: If activity is confirmed, the docking poses and pharmacophore models can guide the rational design of new derivatives with improved potency and a cleaner safety profile.

By front-loading the discovery process with this robust computational framework, we significantly de-risk the development pipeline, focusing resources on candidates with the highest probability of success.

References

- Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI.

- Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. (2023). YouTube.

- What is pharmacophore modeling and its applications?. (2025).

- The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide. Benchchem.

- Biological activity of quinoxaline derivatives.

- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv

- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2017). PMC.

- Computational approaches to drug design. Drug Discovery News.

- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). MDPI.

- Tutorial – AutoDock Vina. (2020). The Scripps Research Institute.

- Ligand Preparation for Molecular Docking | AutoDockTools Tutorial. (2026). YouTube.

- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.

- Tutorial: Prepping Molecules. (2025). UCSF DOCK.

- Pharmacophore Modeling in Drug Discovery: Methodology and Current St

- Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.

- Computational-Based Drug Designing: A Modern Approach to Drug Discovery. (2026). BioTecNika.

- Basic docking. Read the Docs.

- GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.

- Vina Docking Tutorial. Eagon Research Group.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.

- SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (2014). Nucleic Acids Research.

- SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. (2019). PMC.

- Drug Discovery Workflow - Wh

- Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024). YouTube.

- In Silico Functional Profiling of Small Molecules and Its Applications. (2021).

- Special Issue : Small Molecule Drug Discovery: Driven by In-Silico Techniques. MDPI.

- Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. ScienceDirect.

- In Silico Methods for Drug Design and Discovery. Frontiers.

- Pharmacophore Modeling and Applic

- Protein-Ligand Complex. MD Tutorials.

- SwissTargetPrediction. Bio.tools.

- Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube.

- Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. (2024). arXiv.

- Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020). YouTube.

- Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. (2020). MDPI.

- In Silico Modeling: Accelerating drug development. (2023).

- In silico ADME/T Prediction of Steroidal Chalcone derivatives using Swiss ADME and OSIRIS explorer. (2023). Research Journal of Pharmacy and Technology.

- Pharmacophore modeling: advances and pitfalls. (2021). PMC.

- Oral Bioavailability Prediction Screening: Gift of SwissADME. (2023). PRISM BioLab.

- In-Silico ADMET predictions using SwissADME and PreADMET software.

- 1 Overview of typical CADD workflow.

- Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. (2021). PMC.

- SwissTargetPrediction.

- Drug like potential of Daidzein using SwissADME prediction: In silico Approaches. (2023). PHYTONutrients.

- Molecular dynamics simulation of a small protein using GROMACS.

- 1050884-05-3|2-(3-methylquinoxalin-2-yl)ethan-1-amine. BLDpharm.

- 3-[2-(3-Methyl-quinoxalin-2-yl-oxy)eth-yl]-1,3-oxazolidin-2-one. (2010). PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1050884-05-3|2-(3-methylquinoxalin-2-yl)ethan-1-amine|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ibri.org.in [ibri.org.in]

- 8. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. academic.oup.com [academic.oup.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 14. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction [mdpi.com]

- 15. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 18. youtube.com [youtube.com]

- 19. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. youtube.com [youtube.com]

- 22. eagonlab.github.io [eagonlab.github.io]

- 23. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 24. drugdiscoverynews.com [drugdiscoverynews.com]

- 25. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 26. m.youtube.com [m.youtube.com]

- 27. youtube.com [youtube.com]

- 28. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 29. rjptonline.org [rjptonline.org]

- 30. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 31. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 32. phytonutrients.pk [phytonutrients.pk]

Application Notes and Protocols for the Neuropharmacological Investigation of 2-(3-Methylquinoxalin-2-yl)ethanamine

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential neuropharmacological applications of 2-(3-Methylquinoxalin-2-yl)ethanamine. While this specific molecule is a novel entity with limited published data, the quinoxaline scaffold to which it belongs is a well-established "privileged structure" in medicinal chemistry, known for a wide array of biological activities.[1][2][3] This guide outlines a structured, multi-tiered approach to systematically evaluate its neuropharmacological profile. We present detailed protocols for in vitro and in vivo assays, explain the scientific rationale behind experimental choices, and provide frameworks for data interpretation, thereby offering a complete roadmap for its investigation as a potential therapeutic agent for neurological disorders.

Introduction: The Quinoxaline Scaffold as a Foundation for CNS Drug Discovery

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[4] Derivatives of this core structure have demonstrated a remarkable diversity of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][4]

In the context of neuropharmacology, certain quinoxaline derivatives have been identified as potent modulators of key central nervous system (CNS) targets. Notably, the quinoxaline-2,3-dione structure is a foundational component of several antagonists of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, a subtype of ionotropic glutamate receptors.[5][6] Given that excessive glutamate signaling is implicated in neurodegenerative diseases like epilepsy and ischemic stroke, these compounds have been explored for their neuroprotective potential.[6] Other quinoxaline derivatives have been investigated for anticonvulsant, antipsychotic, and analgesic properties.[7][8][9]

The structure of 2-(3-Methylquinoxalin-2-yl)ethanamine, featuring a basic ethanamine side chain, suggests potential interactions with monoamine transporters or receptors (e.g., for dopamine, serotonin, norepinephrine), which are critical targets in the treatment of depression, anxiety, and psychosis.[10] The exploration of this novel compound is therefore a logical step in the quest for new CNS-active agents. This document provides the experimental framework to undertake such an investigation.

Tiered Experimental Workflow for Neuropharmacological Profiling

A systematic, tiered approach is essential for characterizing a novel compound. This workflow maximizes efficiency by starting with broad, high-throughput in vitro screens and progressing to more complex, resource-intensive in vivo models based on promising initial data.

Caption: Tiered workflow for neuropharmacological evaluation.

Tier 1: In Vitro Characterization Protocols

The initial phase aims to identify the molecular targets of 2-(3-Methylquinoxalin-2-yl)ethanamine and assess its basic cellular safety profile.

Protocol: Broad-Panel Receptor Binding Assay

Objective: To identify potential CNS receptor or transporter targets by screening the compound against a large panel of known receptors, ion channels, and transporters.

Causality: Phenotypic drug discovery, which measures functional changes at a systems level, is a powerful approach for identifying compounds with novel mechanisms of action, especially for complex CNS diseases.[11] A broad binding screen is the first step in this process, providing an unbiased view of the compound's potential interactions and guiding subsequent functional and in vivo studies.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of 2-(3-Methylquinoxalin-2-yl)ethanamine in a suitable solvent (e.g., DMSO).

-

Assay Panel: Utilize a commercial service or an in-house platform (e.g., Eurofins SafetyScreen, CEREP BioPrint) that offers a comprehensive CNS panel (typically >50 targets). The compound is usually tested at a single high concentration (e.g., 10 µM).

-

Binding Assay Principle: The assay measures the displacement of a radiolabeled ligand specific to each target by the test compound. The source of the receptor is typically recombinant cell lines or animal brain tissue.

-

Data Analysis: Results are expressed as the percentage of inhibition of radioligand binding. A common threshold for a "hit" is >50% inhibition.

-

Follow-up: For any identified hits, perform concentration-response curves to determine the binding affinity (Ki).

Data Presentation:

| Target Class | Specific Target | % Inhibition @ 10 µM (Hypothetical) | Ki (nM) (Hypothetical) |

| Monoamine Transporter | Dopamine Transporter (DAT) | 85% | 150 |

| Serotonin Transporter (SERT) | 72% | 450 | |

| Norepinephrine Transporter (NET) | 35% | >1000 | |

| Glutamate Receptor | AMPA (quisqualate binding) | 65% | 800 |

| Sigma Receptor | Sigma-1 | 92% | 55 |

Protocol: Cell Viability Assay (MTT Assay)

Objective: To assess the general cytotoxicity of the compound in a neuronal cell line.

Causality: Early assessment of cytotoxicity is crucial to distinguish desired pharmacological effects from non-specific toxicity. The MTT assay is a standard, reliable colorimetric method for evaluating cell metabolic activity, which serves as a proxy for cell viability.[1]

Methodology:

-

Cell Culture: Plate a neuronal cell line (e.g., human neuroblastoma SH-SY5Y or rat pheochromocytoma PC-12) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 2-(3-Methylquinoxalin-2-yl)ethanamine (e.g., from 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., staurosporine).

-